molecular formula C11H20N4O6S B14228467 Diethyl N-(3-azidopropane-1-sulfonyl)-L-aspartate CAS No. 824429-43-8

Diethyl N-(3-azidopropane-1-sulfonyl)-L-aspartate

Cat. No.: B14228467
CAS No.: 824429-43-8
M. Wt: 336.37 g/mol
InChI Key: ZCGUBVXIUKVSAH-VIFPVBQESA-N
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Description

Diethyl N-(3-azidopropane-1-sulfonyl)-L-aspartate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an azido group, a sulfonyl group, and an aspartate moiety, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl N-(3-azidopropane-1-sulfonyl)-L-aspartate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-azidopropane-1-sulfonyl chloride with diethyl L-aspartate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully monitored to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Diethyl N-(3-azidopropane-1-sulfonyl)-L-aspartate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

    Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

    Substitution: Sodium azide, dimethyl sulfoxide (DMSO), and heat.

    Reduction: Hydrogen gas, palladium on carbon, and ethanol.

    Oxidation: Potassium permanganate, acetone, and water.

Major Products Formed

    Substitution: Various azide derivatives.

    Reduction: Amine derivatives.

    Oxidation: Sulfone derivatives.

Scientific Research Applications

Diethyl N-(3-azidopropane-1-sulfonyl)-L-aspartate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl N-(3-azidopropane-1-sulfonyl)-L-aspartate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The sulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl N-(3-bromopropane-1-sulfonyl)-L-aspartate
  • Diethyl N-(3-chloropropane-1-sulfonyl)-L-aspartate
  • Diethyl N-(3-iodopropane-1-sulfonyl)-L-aspartate

Uniqueness

Diethyl N-(3-azidopropane-1-sulfonyl)-L-aspartate is unique due to the presence of the azido group, which imparts distinct reactivity compared to its halogenated counterparts. The azido group enables the compound to participate in click chemistry, a highly efficient and selective reaction used in various applications.

Properties

CAS No.

824429-43-8

Molecular Formula

C11H20N4O6S

Molecular Weight

336.37 g/mol

IUPAC Name

diethyl (2S)-2-(3-azidopropylsulfonylamino)butanedioate

InChI

InChI=1S/C11H20N4O6S/c1-3-20-10(16)8-9(11(17)21-4-2)14-22(18,19)7-5-6-13-15-12/h9,14H,3-8H2,1-2H3/t9-/m0/s1

InChI Key

ZCGUBVXIUKVSAH-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OCC)NS(=O)(=O)CCCN=[N+]=[N-]

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)NS(=O)(=O)CCCN=[N+]=[N-]

Origin of Product

United States

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